2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

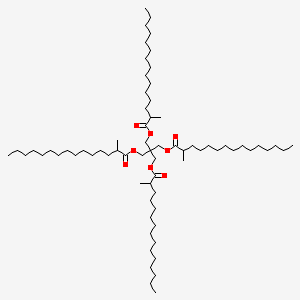

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) is a complex organic compound with the molecular formula C69H132O8 and a molecular weight of 1089.78 g/mol . It is known for its high boiling point of 930.3°C at 760 mmHg and a density of 0.921 g/cm³ . This compound is also referred to as pentaerythritolisopalmitate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) involves the esterification of pentaerythritol with 2-methylpentadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

2,2-Bis(((1-oxopentyl)oxy)methyl)propane-1,3-diyl divalerate: Similar structure but with different ester groups.

2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate: Contains methacrylate ester groups.

2-Ethyl-2-(((1-oxooctadecyl)oxy)methyl)propane-1,3-diyl distearate: Similar backbone but with stearate ester groups.

Uniqueness

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its high molecular weight and boiling point make it suitable for specialized applications in various fields .

Biological Activity

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate), commonly referred to as a complex organic compound with the CAS number 53896-08-5, exhibits unique biological activities due to its intricate molecular structure. This compound features multiple ester linkages derived from long-chain fatty acids, specifically pentadecanoic acid derivatives. Its molecular formula is C69H132O8, with a molecular weight of approximately 1089.78 g/mol .

Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity. The presence of ester linkages allows for potential interactions with biological membranes and cellular components. The long-chain fatty acid composition enhances its lipophilicity, which is crucial for various biological applications .

Biological Activity

Mechanisms of Action:

- Cell Membrane Interaction : The hydrophobic nature of the compound suggests it may integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies indicate that compounds with similar structures can act as enzyme inhibitors or activators, influencing metabolic pathways.

- Antimicrobial Properties : Some derivatives of long-chain fatty acids exhibit antimicrobial activity, suggesting potential uses in pharmaceuticals or as preservatives .

Research Findings

Recent studies have explored the biological implications of similar compounds, providing insights into their therapeutic potential:

- Antioxidant Activity : Research has shown that fatty acid esters can exhibit antioxidant properties, reducing oxidative stress in cells .

- Anti-inflammatory Effects : Compounds with long-chain fatty acids have been linked to anti-inflammatory responses, potentially useful in treating chronic inflammatory diseases .

- Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines suggest that certain structural analogs can inhibit cell proliferation, indicating potential for cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of similar long-chain fatty acid esters demonstrated significant inhibition against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism.

Case Study 2: Anti-inflammatory Response

In vitro experiments showed that esters derived from pentadecanoic acid reduced pro-inflammatory cytokine production in macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.

Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2,2-Bis(pentanoyloxymethyl)propane-1,3-diol dipentanoate | 15834-04-5 | C25H44O8 | Shorter alkyl chains |

| Pentaerythritol tetravalerate | 15834-04-5 | C25H44O8 | Similar ester structure |

| Pentaerythritol tetrastearate | 115026-63-0 | C49H94O8 | Higher molecular weight |

The uniqueness of 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) lies in its extensive ester functionalities combined with long-chain fatty acids, which may enhance solubility and compatibility across various applications compared to other similar compounds .

Properties

CAS No. |

53896-08-5 |

|---|---|

Molecular Formula |

C69H132O8 |

Molecular Weight |

1089.8 g/mol |

IUPAC Name |

[3-(2-methylpentadecanoyloxy)-2,2-bis(2-methylpentadecanoyloxymethyl)propyl] 2-methylpentadecanoate |

InChI |

InChI=1S/C69H132O8/c1-9-13-17-21-25-29-33-37-41-45-49-53-61(5)65(70)74-57-69(58-75-66(71)62(6)54-50-46-42-38-34-30-26-22-18-14-10-2,59-76-67(72)63(7)55-51-47-43-39-35-31-27-23-19-15-11-3)60-77-68(73)64(8)56-52-48-44-40-36-32-28-24-20-16-12-4/h61-64H,9-60H2,1-8H3 |

InChI Key |

VEVZORQNYSBQJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C(=O)OCC(COC(=O)C(C)CCCCCCCCCCCCC)(COC(=O)C(C)CCCCCCCCCCCCC)COC(=O)C(C)CCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.